An In-Depth Technical Guide to 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol: Structure, Properties, and Therapeutic Potential
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the chemical structure, physical properties, and potential therapeutic applications of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol. Given the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and predictive models to offer a robust preliminary understanding for the scientific community.
Introduction: The Convergence of a Privileged Scaffold and a Bioisosteric Moiety
The molecule 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol represents a compelling intersection of two key structural motifs in medicinal chemistry: the pyrimidine ring and the cyclobutane moiety. Pyrimidine and its derivatives are fundamental components of nucleic acids and are recognized as "privileged structures" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The cyclobutane ring, a four-membered carbocycle, is increasingly utilized as a bioisostere for larger or more flexible groups in drug design, offering unique conformational constraints and metabolic stability. The combination of these two fragments in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol suggests a high potential for novel biological activity, making it a molecule of significant interest for drug discovery and development programs.
Chemical Structure and Identification
The chemical structure of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol consists of a cyclobutanol ring where the amino group at the 2-position is substituted with a pyrimidin-2-yl group.
Molecular Formula: C₈H₁₁N₃O
Molecular Weight: 165.19 g/mol
IUPAC Name: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
CAS Number: A unique CAS registry number for this specific compound has not been identified in publicly available databases, suggesting it may be a novel or less-studied molecule.
Canonical SMILES: C1CC(C(C1)O)NC2=NC=CC=N2
InChI Key: (Predicted) Information not available.
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and the known properties of its constituent moieties, 2-aminopyrimidine and 2-aminocyclobutanol.
| Property | Predicted Value | Source |
| Molecular Weight | 165.19 g/mol | Calculated |
| XLogP3 | 0.3 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
| Topological Polar Surface Area | 71.9 Ų | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Methodologies
Proposed Synthetic Pathway
The proposed synthesis involves a single-step reaction between 2-chloropyrimidine and 2-aminocyclobutanol.
Caption: Proposed Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar documented reactions.[4][5] Optimization of reaction conditions would be necessary.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
2-Aminocyclobutanol (1.1 eq)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine and the anhydrous solvent.
-
Add 2-aminocyclobutanol to the solution.
-
Add the base (e.g., triethylamine) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the chosen solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile.
-
Base: Neutralizes the HCl generated during the SNAr reaction, driving the reaction to completion. Triethylamine is a common choice as it is a non-nucleophilic base.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution on the electron-deficient pyrimidine ring.
Predicted Spectroscopic Data
Predicting the spectroscopic data for a novel compound is crucial for its characterization. The following are predicted NMR and IR spectral features based on the analysis of its structural components.
Predicted ¹H and ¹³C NMR Spectra
The prediction of NMR spectra can be achieved through computational methods, such as Density Functional Theory (DFT) calculations, which have shown high accuracy.[6]
¹H NMR (Predicted):
-
Pyrimidine Protons: Doublet of doublets and a triplet in the aromatic region (δ 6.5-8.5 ppm).
-
Cyclobutane Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm). The protons attached to the carbons bearing the hydroxyl and amino groups would be expected to be the most downfield.
-
NH and OH Protons: Broad singlets, with chemical shifts that are dependent on solvent and concentration. The NH proton is expected to be in the range of δ 5.0-8.0 ppm, and the OH proton in the range of δ 2.0-5.0 ppm.
¹³C NMR (Predicted):
-
Pyrimidine Carbons: Resonances in the aromatic region (δ 110-160 ppm).
-
Cyclobutane Carbons: Resonances in the aliphatic region (δ 20-80 ppm). The carbons attached to the heteroatoms (C-OH and C-N) will be the most downfield.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[7][8][9][10]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A medium to sharp band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, the known activities of related pyrimidine derivatives provide a strong basis for predicting its therapeutic potential. Pyrimidine-based compounds are known to exhibit a wide array of biological activities, making them a cornerstone in drug discovery.[1][11][12]
Rationale for Therapeutic Potential
The pyrimidine scaffold is a key component in numerous approved drugs targeting a variety of diseases.[1] The introduction of an amino-cyclobutanol moiety can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also provide additional hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas
Based on the activities of structurally similar compounds, 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors.[13][14] The target molecule could be screened against various cancer cell lines and specific kinases involved in cancer progression.
-
Antimicrobial Activity: The pyrimidine nucleus is present in many antimicrobial agents.[3] The compound could be tested for its efficacy against a panel of bacterial and fungal strains.
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.
-
Antiviral Activity: Pyrimidine analogues are a well-established class of antiviral drugs.[2]
Structure-Activity Relationship (SAR) and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have been instrumental in optimizing their biological activities.[13][15][16][17] These studies have highlighted the importance of specific substitutions on the pyrimidine ring for target affinity and selectivity. For 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, future SAR studies could involve modifications of both the pyrimidine and cyclobutanol rings to explore the impact on its biological profile.
The following diagram illustrates a conceptual workflow for the investigation of this molecule in a drug discovery context.
Caption: Drug Discovery Workflow for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.
Conclusion and Future Directions
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a novel chemical entity with significant potential for applications in drug discovery. While experimental data is currently lacking, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The convergence of the privileged pyrimidine scaffold with the bioisosteric cyclobutanol moiety makes this compound a highly attractive target for further investigation. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the molecule's physicochemical and spectroscopic properties, and comprehensive screening for a range of biological activities. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising compound and its derivatives.
References
Click to expand
- Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. (2001).
- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PMC.
- QSAR Studies of Larvicidal Activity against Aedes aegypti Pyrimidine Deriv
- Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PMC. (2022).
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. (2025).
- Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. (2001).
- Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. (2002).
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2022).
- Application Notes and Protocols: Synthesis of Chiral Amino Alcohols
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. (2022).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. (2023).
- Pyrimidine-Based Compounds: Synthesis and Therapeutic Applic
- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017).
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
- Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset. (2015).
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermedi
- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
- IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
- pdf. Journal of Molecular Science. (2025).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024).
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. (2005).
- 1H, 13C and 15N NMR assignments of cyclophilin LRT2 (OsCYP2)
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirset.com [ijirset.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. wjbphs.com [wjbphs.com]
- 17. researchgate.net [researchgate.net]
